![molecular formula C12H10N2O B12920040 1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole CAS No. 61292-54-4](/img/structure/B12920040.png)
1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole is an organic compound that features both an imidazole ring and a phenyl group substituted with a prop-2-yn-1-yloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole typically involves the reaction of 2-bromo-4-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion formed from the phenol reacts with the propargyl bromide to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole has several scientific research applications:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with various biological molecules, leading to oxidative stress and potential therapeutic effects.
Comparación Con Compuestos Similares
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound shares the prop-2-yn-1-yl group and has similar reactivity.
N-(Prop-2-yn-1-yl)-o-phenylenediamine: Another compound with a prop-2-yn-1-yl group, used in the synthesis of heterocyclic compounds.
Uniqueness: 1-(2-(Prop-2-yn-1-yloxy)phenyl)-1H-imidazole is unique due to its combination of an imidazole ring and a phenyl group with a prop-2-yn-1-yloxy moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61292-54-4 |
|---|---|
Fórmula molecular |
C12H10N2O |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-(2-prop-2-ynoxyphenyl)imidazole |
InChI |
InChI=1S/C12H10N2O/c1-2-9-15-12-6-4-3-5-11(12)14-8-7-13-10-14/h1,3-8,10H,9H2 |
Clave InChI |
CZXXUCIWDMYADR-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=CC=C1N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


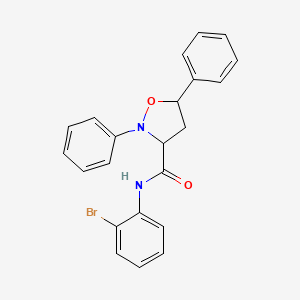
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
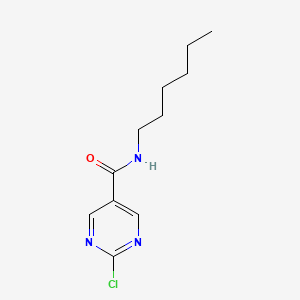
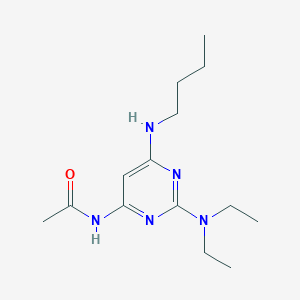


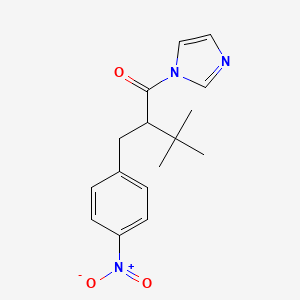
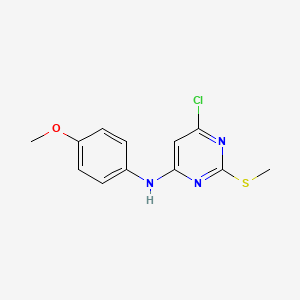
![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)

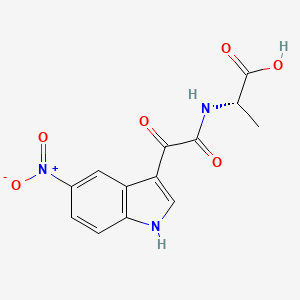
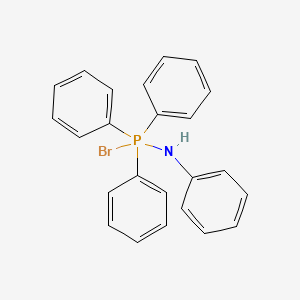
![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)

